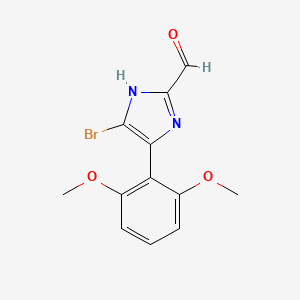
Benzyl N5-ethyl-DL-glutaminate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N5-ethyl-DL-glutaminate hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of glutamic acid, an important amino acid in biochemistry, and features a benzyl group and an ethyl group attached to the glutamate backbone. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N5-ethyl-DL-glutaminate hydrochloride typically involves the esterification of glutamic acid followed by the introduction of the benzyl and ethyl groups. One common method includes the use of benzyl chloride and ethyl iodide as alkylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N5-ethyl-DL-glutaminate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler glutamate derivative.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce a simpler glutamate derivative.
Applications De Recherche Scientifique
Benzyl N5-ethyl-DL-glutaminate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating neurotransmitter activity and as a tool for investigating glutamate receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases where glutamate regulation is crucial.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of Benzyl N5-ethyl-DL-glutaminate hydrochloride involves its interaction with glutamate receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release. The benzyl and ethyl groups enhance its binding affinity and selectivity for specific receptor subtypes, making it a valuable tool for studying glutamate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N5-ethyl-L-glutaminate
- Benzyl N5-methyl-DL-glutaminate
- Ethyl N5-benzyl-DL-glutaminate
Uniqueness
Benzyl N5-ethyl-DL-glutaminate hydrochloride stands out due to its unique combination of benzyl and ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility, stability, and binding affinity for glutamate receptors, making it a preferred choice for various research applications.
Propriétés
Formule moléculaire |
C14H21ClN2O3 |
|---|---|
Poids moléculaire |
300.78 g/mol |
Nom IUPAC |
benzyl 2-amino-5-(ethylamino)-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-2-16-13(17)9-8-12(15)14(18)19-10-11-6-4-3-5-7-11;/h3-7,12H,2,8-10,15H2,1H3,(H,16,17);1H |
Clé InChI |
WLXJCLHMAONKST-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)





